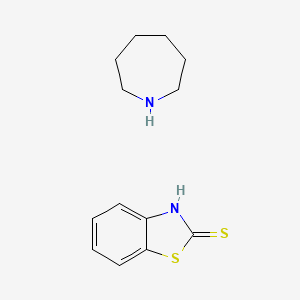
azepane;3H-1,3-benzothiazole-2-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Azepane;3H-1,3-benzothiazole-2-thione is a compound that combines the structural features of azepane and benzothiazole. Azepane is a seven-membered nitrogen-containing heterocycle, while 3H-1,3-benzothiazole-2-thione is a sulfur-containing heterocycle.
Vorbereitungsmethoden
The synthesis of azepane;3H-1,3-benzothiazole-2-thione can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the synthesis of benzothiazole derivatives can be achieved through condensation reactions involving 2-aminobenzenethiol with aldehydes or ketones . Industrial production methods may involve the use of catalysts to improve the yield and selectivity of the desired product .
Analyse Chemischer Reaktionen
Azepane;3H-1,3-benzothiazole-2-thione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Azepane;3H-1,3-benzothiazole-2-thione has a wide range of scientific research applications. In chemistry, it is used as an intermediate in the synthesis of more complex molecules. In biology, it has been studied for its potential as an inhibitor of various enzymes and as an anticancer agent . In medicine, it has shown promise as a potential drug candidate for the treatment of various diseases . In industry, it is used in the development of new materials with unique properties .
Wirkmechanismus
The mechanism of action of azepane;3H-1,3-benzothiazole-2-thione involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit the activity of certain enzymes by binding to their active sites. This interaction can disrupt the normal function of the enzyme, leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Azepane;3H-1,3-benzothiazole-2-thione can be compared with other similar compounds, such as 1,3-benzothiazole-2-thione and its derivatives. These compounds share similar structural features but may differ in their chemical reactivity and biological activity . The uniqueness of this compound lies in its combination of azepane and benzothiazole moieties, which can impart distinct properties and applications .
Eigenschaften
CAS-Nummer |
58888-46-3 |
|---|---|
Molekularformel |
C13H18N2S2 |
Molekulargewicht |
266.4 g/mol |
IUPAC-Name |
azepane;3H-1,3-benzothiazole-2-thione |
InChI |
InChI=1S/C7H5NS2.C6H13N/c9-7-8-5-3-1-2-4-6(5)10-7;1-2-4-6-7-5-3-1/h1-4H,(H,8,9);7H,1-6H2 |
InChI-Schlüssel |
AWFKSASGNNQALM-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCCNCC1.C1=CC=C2C(=C1)NC(=S)S2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















